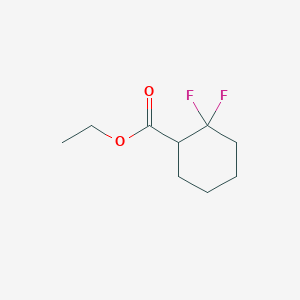

Ethyl 2,2-Difluorocyclohexanecarboxylate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 2,2-difluorocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O2/c1-2-13-8(12)7-5-3-4-6-9(7,10)11/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATHLMFXMIPDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186665-89-4 | |

| Record name | ethyl 2,2-difluorocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2,2-Difluorocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Ethyl 2,2-Difluorocyclohexanecarboxylate, a fluorinated organic compound of increasing interest in medicinal chemistry and drug development. The introduction of the gem-difluoro group can significantly modulate the physicochemical and pharmacological properties of bioactive molecules. This document outlines the key structural features, a plausible synthetic route, and expected analytical characteristics of this compound, offering valuable insights for its application in research and development.

Core Chemical Properties

This compound is a colorless, clear liquid at room temperature. Its fundamental chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₄F₂O₂[1] |

| Molecular Weight | 192.21 g/mol [2] |

| CAS Number | 186665-89-4[1] |

| Appearance | Clear Liquid[1] |

| Purity | Typically ≥95.0%[1] |

Synthesis and Experimental Protocol

Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol:

Materials:

-

Ethyl 2-oxocyclohexanecarboxylate

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet is charged with a solution of Ethyl 2-oxocyclohexanecarboxylate in anhydrous dichloromethane (DCM). The flask is cooled to 0 °C in an ice bath.

-

Addition of Fluorinating Agent: Diethylaminosulfur trifluoride (DAST), typically 1.1 to 1.5 equivalents, dissolved in anhydrous DCM is added dropwise to the stirred solution of the keto-ester under an inert atmosphere. The addition rate should be controlled to maintain the reaction temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize the excess DAST and acidic byproducts. The mixture is then transferred to a separatory funnel.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM (3 x volume). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Based on the structure and data from analogous compounds, the following spectral characteristics are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

| ¹H NMR | ~ 4.2 (q) | Quartet, J ≈ 7.1 Hz (ester -OCH₂-) |

| ~ 2.5 - 1.6 (m) | Multiplets (cyclohexyl -CH₂- groups) | |

| ~ 1.3 (t) | Triplet, J ≈ 7.1 Hz (ester -CH₃) | |

| ¹³C NMR | ~ 168 (t) | Triplet, J ≈ 30-35 Hz (ester C=O) |

| ~ 118 (t) | Triplet, J ≈ 240-250 Hz (-CF₂-) | |

| ~ 62 | Singlet (ester -OCH₂-) | |

| ~ 35-20 | Multiple signals (cyclohexyl carbons) | |

| ~ 14 | Singlet (ester -CH₃) | |

| ¹⁹F NMR | ~ -100 to -110 | Triplet of triplets or complex multiplet |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | ~ 1750 - 1735 |

| C-F | ~ 1200 - 1000 |

| C-O (ester) | ~ 1300 - 1000 |

| C-H (alkane) | ~ 2980 - 2850 |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 192.09. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Reactivity and Applications in Drug Development

The gem-difluoro group at the C2 position of the cyclohexyl ring significantly influences the molecule's reactivity and properties. The electron-withdrawing nature of the fluorine atoms can:

-

Increase the electrophilicity of the ester carbonyl group.

-

Alter the pKa of adjacent protons.

-

Provide metabolic stability by blocking a potential site of oxidation.

-

Influence conformational preferences of the cyclohexane ring.

These properties make this compound a valuable building block in medicinal chemistry. The introduction of a gem-difluoro group can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

Experimental and Analytical Workflow

The general workflow for the synthesis and characterization of this compound is outlined below.

Caption: General workflow for synthesis and characterization.

References

An In-depth Technical Guide to Ethyl 2,2-Difluorocyclohexanecarboxylate

CAS Number: 186665-89-4

This technical guide provides a comprehensive overview of Ethyl 2,2-Difluorocyclohexanecarboxylate, a fluorinated organic compound with significant potential as a building block in medicinal chemistry and drug discovery. The introduction of the gem-difluoro moiety can profoundly influence the physicochemical and biological properties of molecules, making this compound a valuable tool for researchers and scientists in the pharmaceutical industry.

Physicochemical Properties

This compound is a clear liquid at room temperature. Its key quantitative properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 186665-89-4 | N/A |

| Molecular Formula | C₉H₁₄F₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 192.21 g/mol | --INVALID-LINK-- |

| Appearance | Clear Liquid | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

Synthesis

General Experimental Protocol: Synthesis from Ethyl 2-oxocyclohexanecarboxylate

This protocol describes a plausible method for the synthesis of this compound based on established chemical transformations.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

-

Ethyl 2-oxocyclohexanecarboxylate

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of Ethyl 2-oxocyclohexanecarboxylate in anhydrous dichloromethane. The flask is cooled to 0 °C in an ice bath.

-

Addition of DAST: Diethylaminosulfur trifluoride (DAST) (1.1 to 1.5 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the stirred solution of the ketoester via the dropping funnel, maintaining the internal temperature at or below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. The mixture is then transferred to a separatory funnel and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Safety Note: DAST is a toxic and moisture-sensitive reagent. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Spectroscopic Data (Predicted)

As experimental spectroscopic data is not publicly available, the following are predicted values based on the structure of this compound and typical values for similar compounds.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Mass Spectrometry (Predicted) |

| δ (ppm) | δ (ppm) | m/z (EI+) |

| ~4.2 (q, 2H, OCH₂) | ~168 (t, C=O) | 192 (M⁺) |

| ~2.5-1.7 (m, 9H, cyclohexyl-H) | ~120 (t, CF₂) | 147 (M⁺ - OEt) |

| ~1.3 (t, 3H, CH₃) | ~62 (OCH₂) | 119 (M⁺ - CO₂Et) |

| ~35-20 (cyclohexyl-C) | ||

| ~14 (CH₃) |

Safety and Handling

Based on the Safety Data Sheet from Oakwood Chemical, this compound should be handled with care.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315: Causes skin irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H319: Causes serious eye irritation. | |

| H335: May cause respiratory irritation. |

Always consult the full Safety Data Sheet (SDS) before handling this chemical. Work in a well-ventilated area and use appropriate personal protective equipment.

Applications in Research and Drug Development

The introduction of a gem-difluoro group adjacent to a carbonyl is a common strategy in medicinal chemistry to modulate the properties of a lead compound.

Figure 2: Rationale for the use of this compound in drug discovery.

Key Advantages of the Gem-Difluoro Moiety:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the gem-difluoro group resistant to metabolic oxidation. This can lead to an improved pharmacokinetic profile of a drug candidate.

-

Bioisosterism: The difluoromethylene group can act as a bioisostere of a carbonyl group, potentially leading to similar binding interactions with a target protein but with altered electronic properties and metabolic fate.

-

Modulation of Physicochemical Properties: Fluorine is highly electronegative and can influence the acidity of nearby protons and the overall lipophilicity of the molecule. This allows for fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Conformational Effects: The presence of the bulky and electronegative fluorine atoms can restrict the conformational flexibility of the cyclohexyl ring, which can be advantageous for optimizing binding to a biological target.

While specific examples of the use of this compound in published drug discovery programs are not yet prominent, its structural isomer, ethyl 4,4-difluorocyclohexanecarboxylate, is a known intermediate in the synthesis of the HIV entry inhibitor Maraviroc. This highlights the value of difluorinated cyclohexyl scaffolds in the development of pharmaceuticals.

Conclusion

This compound is a promising building block for the synthesis of novel chemical entities with potential therapeutic applications. Its synthesis is achievable through established fluorination methodologies. The strategic incorporation of the gem-difluoro group offers a powerful tool for medicinal chemists to enhance the drug-like properties of molecules. Further research into the applications of this compound is warranted and expected to grow as the demand for novel fluorinated scaffolds in drug discovery continues to increase.

Spectroscopic and Synthetic Profile of Ethyl 2,2-Difluorocyclohexanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2-difluorocyclohexanecarboxylate is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of the gem-difluoro group onto the cyclohexyl ring can significantly alter the molecule's lipophilicity, metabolic stability, and conformational preferences, making it an attractive building block for the design of novel bioactive molecules and functional materials. This technical guide provides a summary of the predicted spectroscopic data for this compound, a detailed, generalized experimental protocol for its synthesis and characterization, and a workflow for its analysis.

Predicted Spectroscopic Data

The spectroscopic data for this compound (CAS: 186665-89-4, Formula: C₉H₁₄F₂O₂, Molecular Weight: 192.21 g/mol ) is summarized below.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.25 | Quartet (q) | 2H | -OCH₂CH₃ |

| ~2.2 - 1.6 | Multiplet (m) | 9H | Cyclohexyl-H |

| ~1.30 | Triplet (t) | 3H | -OCH₂CH₃ |

Predicted based on typical values for ethyl esters and cyclohexyl rings.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (ester) |

| ~118 (t) | CF₂ |

| ~62 | -OCH₂CH₃ |

| ~40 - 20 | Cyclohexyl-C |

| ~14 | -OCH₂CH₃ |

Predicted based on data for similar fluorinated esters. The CF₂ carbon is expected to appear as a triplet due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity |

| -90 to -110 | Singlet or complex multiplet |

The chemical shift for gem-difluoro groups on a cyclohexane ring can vary. It is predicted based on ranges observed for similar compounds.[3]

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 192 | [M]⁺ (Molecular ion) |

| 147 | [M - OCH₂CH₃]⁺ |

| 119 | [M - COOCH₂CH₃]⁺ |

| 91 | [C₇H₇]⁺ (from rearrangement) |

Fragmentation pattern is predicted based on common fragmentation pathways for ethyl esters.

Table 5: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1250-1050 | Strong | C-F stretch |

| ~1100 | Medium | C-O stretch |

Predicted based on characteristic vibrational frequencies for the functional groups present.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of gem-difluorinated esters is the fluorination of a corresponding ketoester using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent.

Materials:

-

Ethyl 2-oxocyclohexanecarboxylate

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

A solution of ethyl 2-oxocyclohexanecarboxylate in anhydrous DCM is prepared in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

The solution is cooled to 0 °C in an ice bath.

-

DAST is added dropwise to the stirred solution.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Spectroscopic Analysis

Sample Preparation:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): The purified compound is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

-

Mass Spectrometry: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, for analysis by electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

IR Spectroscopy: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates for analysis.

Instrumentation and Data Acquisition:

-

NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Mass spectra are obtained on a mass spectrometer with an appropriate ionization source.

-

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for compound characterization.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Caption: Logical relationship between the compound, analytical techniques, and the information obtained for structural elucidation.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of Ethyl 2,2-Difluorocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl 2,2-difluorocyclohexanecarboxylate. Due to the absence of publicly available experimental spectra for this specific compound, this paper presents a predicted spectroscopic profile based on established principles of NMR spectroscopy and typical chemical shift ranges for analogous functional groups. Furthermore, a comprehensive, generalized experimental protocol for the acquisition of high-quality NMR data for small organic molecules is provided.

Predicted ¹H and ¹³C NMR Data

The structure of this compound contains several distinct proton and carbon environments, which are expected to give rise to a unique NMR fingerprint. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the tables below. These predictions are based on the analysis of similar chemical structures and the known effects of electron-withdrawing groups (fluorine and ester functionalities) on nuclear shielding.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3, H-6 (axial & equatorial) | 1.50 - 2.20 | m | - | 4H |

| H-4, H-5 (axial & equatorial) | 1.30 - 1.80 | m | - | 4H |

| -OCH₂CH₃ | 4.10 - 4.30 | q | J = 7.1 | 2H |

| -OCH₂CH₃ | 1.20 - 1.40 | t | J = 7.1 | 3H |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (in ¹³C-¹⁹F coupled spectrum) |

| C=O | 168 - 172 | t |

| C-1 | 45 - 55 | t |

| C-2 | 120 - 125 | t (JCF ≈ 240-250 Hz) |

| C-3, C-6 | 25 - 35 | t |

| C-4, C-5 | 20 - 30 | s |

| -OCH₂CH₃ | 60 - 65 | s |

| -OCH₂CH₃ | 13 - 15 | s |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Multiplicities are abbreviated as s (singlet), t (triplet), q (quartet), and m (multiplet). The geminal coupling of the fluorine atoms to C-2 is expected to be large, while smaller couplings to adjacent carbons (C-1 and C-3) are also anticipated.

Experimental Protocols

The following section outlines a general and robust methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2][3]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[1][2] The choice of solvent is critical and should dissolve the sample completely.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.

-

Filtering: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.[1]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manual insertion port.

-

Locking and Shimming: The instrument software will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, an automated or manual shimming process is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[4]

-

Tuning and Matching: The probe is tuned and matched to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 5-6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 240 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: The relative areas of the peaks in the ¹H spectrum are integrated to determine the proton ratios.

-

Visualization of Molecular Structure and NMR Environments

The following diagrams illustrate the structure of this compound and the logical relationships between its constituent atoms for NMR analysis.

Caption: Molecular structure of this compound highlighting the cyclohexane ring and the ethyl ester group.

References

In-Depth Technical Guide: Physical and Chemical Properties of Ethyl 2,2-Difluorocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2-Difluorocyclohexanecarboxylate is a fluorinated organic compound with potential applications in medicinal chemistry and drug development. The introduction of gem-difluoro groups into molecular scaffolds is a recognized strategy for modulating physicochemical properties such as lipophilicity, metabolic stability, and acidity, which are critical for optimizing drug candidates.[1][2][3][4][5] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental context.

Core Physical and Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, the fundamental properties have been reported by chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄F₂O₂ | [6][7] |

| Molecular Weight | 192.21 g/mol | [6][7] |

| CAS Number | 186665-89-4 | [6] |

| Appearance | Clear liquid | [6] |

| Purity | Typically ≥95% | [6] |

No experimental data for boiling point, melting point, density, or refractive index for this compound was found in the searched literature. However, for the isomeric compound Ethyl 4,4-Difluorocyclohexanecarboxylate (CAS 178312-47-5), a boiling point of 84-86 °C at 8 mmHg has been reported.

Synthesis and Characterization

Postulated Synthetic Workflow

A plausible synthetic route to this compound would start from Ethyl 2-oxocyclohexanecarboxylate. This starting material can be synthesized via the Claisen condensation of cyclohexanone and diethyl carbonate. The subsequent and crucial step is the conversion of the ketone to the gem-difluoro group using a suitable fluorinating agent.

Caption: Postulated synthetic workflow for this compound.

Experimental Protocols

Synthesis of Ethyl 2,2-Difluoropropionate (Illustrative Protocol):

While a specific protocol for the target molecule is unavailable, the synthesis of a similar compound, Ethyl 2,2-Difluoropropionate, provides a relevant example of the gem-difluorination of a ketoester.[8]

-

Reaction Setup: A round-bottomed flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and drying tube is charged with ethyl pyruvate.

-

Cooling: The flask is cooled to between -15°C and -10°C using a dry ice/acetone bath.

-

Addition of Fluorinating Agent: [Bis(2-methoxyethyl)amino]sulfur trifluoride (Deoxo-Fluor) is added while maintaining the temperature below -5°C.

-

Reaction: The mixture is stirred at a temperature below 30°C until the starting material is consumed, as monitored by gas chromatography (GC).

-

Workup: The reaction mixture is quenched by adding it to a stirred mixture of water, ice, and sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with methylene chloride.

-

Purification: The combined organic layers are washed, dried, and the solvent is removed. The residue is distilled to yield the final product.[8]

Characterization:

The characterization of this compound would typically involve standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be essential to confirm the structure and the presence and coupling of the fluorine atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Applications in Drug Development

The incorporation of gem-difluoro groups is a strategic approach in medicinal chemistry to enhance the pharmacological profile of drug candidates.[1][2][3][4][5] The C-F bond is highly stable, and the CF₂ group can act as a bioisostere for other functionalities, influencing properties like:

-

Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.

-

Lipophilicity and Solubility: The gem-difluoro group can alter the lipophilicity (LogP) and aqueous solubility of a molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

-

Acidity/Basicity: The electron-withdrawing nature of fluorine atoms can influence the pKa of nearby functional groups.[2]

-

Conformational Effects: The introduction of fluorine can influence the conformational preferences of the cyclohexane ring, which may impact binding to biological targets.

While no specific biological activity has been reported for this compound itself, fluorinated cyclohexanecarboxylate derivatives are of interest in the development of various therapeutic agents. For instance, fluorinated chalcones have been investigated as 5-lipoxygenase inhibitors with potential antitumor activities.[9] Furthermore, amidrazone derivatives containing a cyclohexenecarboxylic acid moiety have shown anti-inflammatory and antimicrobial properties.[10]

Logical Relationship in Drug Discovery

The decision to incorporate a gem-difluoro cyclohexane moiety into a drug candidate is often driven by the need to overcome specific pharmacological hurdles.

Caption: Rationale for incorporating gem-difluoro cyclohexane moieties in drug discovery.

Conclusion

This compound represents a valuable building block for medicinal chemistry. While comprehensive experimental data on its physical properties and a specific, detailed synthesis protocol are not widely published, its structural features suggest significant potential for the development of novel therapeutics with improved pharmacological profiles. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their utility in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cymitquimica.com [cymitquimica.com]

- 7. This compound [oakwoodchemical.com]

- 8. Ethyl 2,2-Difluoropropionate synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 2,2-Difluorocyclohexanecarboxylate: Purity, Form, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2,2-Difluorocyclohexanecarboxylate, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The strategic introduction of gem-difluoro groups can significantly modulate the physicochemical and biological properties of molecules, making this compound a valuable building block for the synthesis of novel therapeutic agents and functional materials. This document details its physical and chemical properties, plausible synthetic and purification methodologies, and expected analytical characteristics.

Physicochemical Properties

This compound is typically available as a clear, colorless to pale yellow liquid. While detailed experimental data is not extensively published, its properties can be inferred from commercially available information and comparison to structurally similar compounds.

| Property | Value | Source |

| CAS Number | 186665-89-4 | Commercial Supplier Data |

| Molecular Formula | C₉H₁₄F₂O₂ | Commercial Supplier Data |

| Molecular Weight | 192.21 g/mol | Commercial Supplier Data |

| Appearance | Clear Liquid | Commercial Supplier Data |

| Purity (Typical) | ≥95% | Commercial Supplier Data |

| Boiling Point | Not explicitly reported, estimated >150 °C | Inferred |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred |

Synthesis and Purification

Plausible Synthetic Workflow

Caption: Plausible synthetic and purification workflow for this compound.

Experimental Protocol: Synthesis (Hypothetical)

The following protocol is a generalized procedure based on the fluorination of β-keto esters using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

Materials:

-

Ethyl 2-oxocyclohexanecarboxylate

-

Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add DAST or Deoxo-Fluor® (1.1 - 1.5 eq) dropwise to the stirred solution. Caution: These reagents are hazardous and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, chilled saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude product can be purified using flash column chromatography.

Materials:

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Glass column, collection tubes, compressed air or pump

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a glass column.

-

Dissolve the crude product in a minimal amount of the eluent (e.g., 10:1 Hexane:Ethyl Acetate).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with an appropriate solvent system, such as a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity). A common starting point for similar compounds is a 10:1 mixture of hexanes and ethyl acetate.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the final compound. The following are expected analytical data based on the structure of this compound.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method to assess the purity of volatile compounds.

| GC Method Parameters (Typical) | |

| Instrument | Gas Chromatograph with a Flame Ionization Detector (FID) |

| Column | Standard non-polar capillary column (e.g., DB-5, HP-5) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Expected Result | A major peak corresponding to the product with a purity of ≥95%. |

Structural Elucidation by Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the cyclohexyl ring protons (a series of multiplets in the range of 1.5-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the ester carbonyl (around 168 ppm), the carbon bearing the two fluorine atoms (a triplet due to C-F coupling, expected around 120 ppm), and the carbons of the ethyl group and the cyclohexyl ring.

-

¹⁹F NMR: The fluorine NMR will show a singlet, confirming the presence of the two equivalent fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound.

| MS Analysis (Expected) | |

| Ionization Mode | Electron Ionization (EI) or Electrospray Ionization (ESI) |

| Expected Molecular Ion [M]⁺ (for EI) or [M+H]⁺ (for ESI) | m/z = 192.10 or 193.11 |

| Expected Fragmentation | Loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃). |

Illustrative Analytical Workflow

Caption: Workflow for the analytical characterization of this compound.

Conclusion

This compound is a valuable fluorinated building block. This guide provides a framework for its synthesis, purification, and comprehensive analytical characterization. While specific experimental details may require optimization, the outlined methodologies provide a strong foundation for researchers and drug development professionals working with this and related compounds. The presented data and protocols are intended to facilitate the successful application of this compound in various research and development endeavors.

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Gem-Difluorocyclohexane Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the various fluorinated motifs, the gem-difluorocyclohexane ring has emerged as a "privileged scaffold," imparting unique conformational constraints and electronic properties that have been successfully exploited in drug design. This technical guide provides an in-depth exploration of the discovery, synthesis, and evolution of gem-difluorocyclohexane compounds, with a particular focus on their application in drug development. We will delve into the historical context of their synthesis, provide detailed experimental protocols for their preparation, present a comprehensive analysis of their physicochemical properties, and illustrate their interaction with biological targets, most notably the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 entry.

A Historical Perspective: The Journey to a Key Building Block

The introduction of fluorine into organic molecules has a rich history, with early efforts focused on the synthesis of simple fluorinated hydrocarbons. The unique properties conferred by the fluorine atom, such as increased metabolic stability and altered acidity, quickly garnered the attention of medicinal chemists. The development of gem-difluoroalicyclic compounds, including gem-difluorocyclohexanes, was a logical progression in this field.

Early synthetic methods for gem-difluorination were often harsh and limited in scope. The use of reagents like sulfur tetrafluoride (SF₄) required specialized equipment and extreme reaction conditions. A significant breakthrough came with the development of milder and more selective deoxofluorinating agents, such as diethylaminosulfur trifluoride (DAST) and its more thermally stable successor, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). These reagents enabled the efficient conversion of cyclohexanones to their corresponding gem-difluorides under more practical laboratory conditions, paving the way for the synthesis of a wide array of functionalized gem-difluorocyclohexane building blocks.

The true potential of the gem-difluorocyclohexane scaffold in drug discovery was realized with the development of Maraviroc, a first-in-class CCR5 antagonist for the treatment of HIV-1 infection. The incorporation of a 4,4-difluorocyclohexane moiety into the molecule was a critical design element that contributed to its unique antiviral profile and favorable safety characteristics, including a lack of affinity for the hERG channel.[1] This success story solidified the status of gem-difluorocyclohexane as a valuable component in the medicinal chemist's toolbox.

Synthetic Methodologies: A Practical Guide

The synthesis of gem-difluorocyclohexane derivatives primarily relies on the deoxofluorination of the corresponding cyclohexanone precursors. Modern fluorinating agents have made this transformation accessible and efficient. Below are detailed experimental protocols for the synthesis of key gem-difluorocyclohexane building blocks.

Synthesis of 4,4-Difluorocyclohexan-1-one

The preparation of 4,4-difluorocyclohexan-1-one is a foundational step for accessing a variety of functionalized derivatives. A common route involves the hydrolysis of its ketal precursor, 8,8-difluoro-1,4-dioxaspiro[4.5]decane.

Experimental Protocol: Hydrolysis of 8,8-difluoro-1,4-dioxaspiro[4.5]decane

-

Materials: 8,8-difluoro-1,4-dioxaspiro[4.5]decane, aqueous hydrochloric acid (2N), dichloromethane (DCM), saturated sodium bicarbonate (NaHCO₃) solution, sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve 8,8-difluoro-1,4-dioxaspiro[4.5]decane (1.0 g, 5.6 mmol) in 2N aqueous HCl (2 mL).

-

Stir the resulting mixture vigorously at 100°C for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with DCM (10 mL) and adjust the pH to 7-8 with saturated NaHCO₃ solution.

-

Separate the organic layer, and wash it with saturated NaHCO₃ solution.

-

Dry the organic layer over Na₂SO₄ and filter.

-

Concentrate the filtrate under reduced pressure to afford 4,4-difluorocyclohexan-1-one as a colorless oil.

-

-

Expected Yield: ~93%[2]

-

Characterization:

-

¹H NMR (400 MHz, CDCl₃) δ 2.56-2.53 (m, 4H), 2.36-2.27 (m, 4H).

-

¹⁹F NMR (376 MHz, CDCl₃) δ -100.27.[2]

-

Synthesis of 4,4-Difluorocyclohexane-1-carboxylic Acid

This key building block, integral to the structure of Maraviroc, is typically synthesized via the hydrolysis of its corresponding ethyl ester.

Experimental Protocol: Hydrolysis of Ethyl 4,4-difluorocyclohexanecarboxylate

-

Materials: Ethyl 4,4-difluorocyclohexanecarboxylate, tetrahydrofuran (THF), water, lithium hydroxide monohydrate, ethyl acetate (EtOAc), 1M hydrochloric acid (HCl), brine, magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (0.385 g, 2.003 mmol) in THF (12 mL).

-

Add water (6 mL) followed by lithium hydroxide monohydrate (0.420 g, 10.02 mmol).

-

Stir the mixture vigorously at room temperature overnight.

-

Dilute the reaction mixture with EtOAc and adjust the pH to 4 with 1M HCl.

-

Separate the organic and aqueous layers. Extract the aqueous layer one more time with EtOAc.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to dryness.

-

-

Expected Yield: 97% as a white solid.

-

Characterization:

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.28 (s, 1H), 2.40 (m, 1H), 2.02-1.75 (m, 6H), 1.59 (m, 2H).

-

Synthesis of 4,4-Difluorocyclohexan-1-amine Hydrochloride

The amine derivative is another crucial building block for medicinal chemistry applications. Its synthesis can be achieved through various routes, often involving the reduction of an oxime or a related nitrogen-containing precursor. A generalized preparation from 4,4-difluorocyclohexanone is outlined below.

Experimental Protocol: General Synthesis of 4,4-Difluorocyclohexan-1-amine Hydrochloride

-

Materials: 4,4-difluorocyclohexan-1-one, hydroxylamine hydrochloride, a suitable reducing agent (e.g., sodium borohydride, catalytic hydrogenation), hydrochloric acid.

-

Procedure (Illustrative Two-Step Sequence):

-

Oxime Formation: React 4,4-difluorocyclohexan-1-one with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) to form 4,4-difluorocyclohexan-1-one oxime.

-

Reduction: Reduce the oxime using a suitable reducing agent. For example, catalytic hydrogenation over a palladium or platinum catalyst, or chemical reduction with a hydride reagent.

-

Salt Formation: After workup and purification of the resulting 4,4-difluorocyclohexan-1-amine, dissolve it in a suitable solvent (e.g., diethyl ether) and treat with a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt.

-

-

Note: The specific conditions for reduction will vary depending on the chosen reagent and must be optimized.

Quantitative Data Summary

The introduction of the gem-difluoro group into the cyclohexane ring significantly impacts the molecule's physicochemical properties. These changes can be leveraged to fine-tune the characteristics of drug candidates.

Physicochemical Properties

The following table summarizes key physicochemical properties of representative gem-difluorocyclohexane derivatives and their non-fluorinated counterparts.

| Compound | pKa | LogP | Reference(s) |

| Cyclohexanecarboxylic acid | 4.90 | 1.96 | [3] |

| 4,4-Difluorocyclohexanecarboxylic acid | 4.63 | 1.68 | [3] |

| Cyclohexylamine | 10.66 | 1.49 | [3] |

| 4,4-Difluorocyclohexylamine | 10.01 | 1.23 | [3] |

Table 1: Comparison of pKa and LogP values for cyclohexyl and 4,4-difluorocyclohexyl derivatives.

The data clearly indicates that gem-difluorination leads to a decrease in both pKa (increased acidity of the carboxylic acid and decreased basicity of the amine) and LogP (decreased lipophilicity). These modulations are primarily due to the strong electron-withdrawing inductive effect of the fluorine atoms.

Biological Activity

The gem-difluorocyclohexane motif has been instrumental in the development of potent CCR5 antagonists. The following table presents the in vitro anti-HIV-1 activity of Maraviroc and a related analog.

| Compound | Mean IC₉₀ (µM) | Virus Panel | Reference(s) |

| Maraviroc | 0.21 (range: 0.08-0.47) | 6 pseudoviruses | [3] |

| Diazabicyclooctane analog of Maraviroc | 0.48 (range: 0.02-1.52) | 6 pseudoviruses | [3] |

Table 2: In vitro anti-HIV-1 activity of Maraviroc and an analog.

These data highlight the potent activity of Maraviroc and demonstrate that modifications to the core structure, while maintaining the gem-difluorocyclohexane moiety, can retain significant biological activity.

Signaling Pathways and Experimental Workflows

The biological activity of gem-difluorocyclohexane-containing drugs like Maraviroc is intrinsically linked to their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

CCR5 Signaling Pathway and Inhibition by Maraviroc

CCR5 is a G protein-coupled receptor (GPCR) that, upon binding to its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), initiates a downstream signaling cascade. This cascade is crucial for leukocyte trafficking and inflammatory responses. HIV-1 has co-opted this receptor as a co-receptor for viral entry into host cells.

Maraviroc acts as a non-competitive allosteric inhibitor of CCR5. It binds to a transmembrane pocket of the receptor, inducing a conformational change that prevents the interaction of the viral envelope glycoprotein gp120 with CCR5, thereby blocking viral entry.[4][5]

Figure 1: CCR5 signaling pathway and its inhibition by Maraviroc.

General Synthetic Workflow

The synthesis of functionalized gem-difluorocyclohexane compounds typically follows a logical progression from a commercially available starting material to the final target molecule.

Figure 2: General synthetic workflow for gem-difluorocyclohexane derivatives.

Conclusion and Future Directions

The gem-difluorocyclohexane scaffold has firmly established itself as a valuable motif in modern drug discovery. Its unique conformational and electronic properties have been successfully harnessed to create potent and selective therapeutic agents. The development of efficient and scalable synthetic methods has made a diverse range of these building blocks readily accessible to medicinal chemists.

Future research in this area is likely to focus on several key aspects:

-

Novel Synthetic Methodologies: The development of even more efficient, cost-effective, and environmentally friendly methods for gem-difluorination will continue to be an area of active research.

-

Exploration of Chemical Space: The synthesis and evaluation of a wider range of substituted gem-difluorocyclohexane derivatives will undoubtedly uncover new biological activities and therapeutic opportunities.

-

Application to New Targets: While the success of Maraviroc has highlighted the potential of this scaffold in antiviral therapy, its application to other disease areas, such as oncology and inflammation, remains a promising avenue for exploration. There is evidence to suggest that 4,4-difluorocyclohexylamine hydrochloride may have applications as an anti-tumor agent.[6]

-

Conformational Studies: A deeper understanding of how the gem-difluoro group influences the conformational preferences of the cyclohexane ring and how this translates to biological activity will be crucial for the rational design of next-generation therapeutics. The gem-difluoro substitution can influence the conformational equilibrium of the cyclohexane ring, which can be a key factor in its interaction with biological targets.[7][8]

References

- 1. journals.asm.org [journals.asm.org]

- 2. 4,4-DIFLUOROCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Comprehensive Guide to the Theoretical Investigation of Ethyl 2,2-Difluorocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Conformational Analysis

The conformational landscape of Ethyl 2,2-Difluorocyclohexanecarboxylate is primarily determined by the cyclohexane ring's stereochemistry and the orientation of its substituents. A thorough conformational search is the foundational step in any theoretical study.

The primary conformations of the cyclohexane ring to be considered are the chair, boat, and twist-boat forms. For each of these, the ethyl carboxylate group can be in either an axial or equatorial position. The relative energies of these conformers are crucial for understanding the molecule's behavior.

Key Considerations for Conformational Stability:

-

Steric Hindrance: The bulky ethyl carboxylate group generally favors the equatorial position to minimize steric strain.

-

Anomeric Effects: The presence of electronegative fluorine atoms can introduce stereoelectronic effects, such as the anomeric effect, which may stabilize certain conformations.[1]

-

Dipole-Dipole Interactions: The interactions between the C-F and C=O dipoles will play a significant role in determining the preferred conformation.[1]

A systematic computational scan of the potential energy surface is recommended to identify all stable conformers.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful and widely used method for investigating the electronic structure and properties of molecules.[2][3][4][5]

Experimental Protocol: DFT Calculations

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

-

Initial Geometry: Start with a plausible 3D structure for each conformer of this compound.

-

Method Selection:

-

Geometry Optimization: Perform a full geometry optimization for each conformer to find the minimum energy structure.

-

Frequency Calculation: Conduct a frequency calculation on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide theoretical vibrational spectra (IR and Raman).

-

Energy Calculation: The electronic energy, enthalpy, and Gibbs free energy of each conformer can be extracted from the output of the frequency calculation. This allows for the determination of the relative stability of the conformers.

Data Presentation: Conformational Energies

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Chair (Equatorial) | 0.00 | 0.00 |

| Chair (Axial) | [Calculated Value] | [Calculated Value] |

| Boat (Equatorial) | [Calculated Value] | [Calculated Value] |

| Boat (Axial) | [Calculated Value] | [Calculated Value] |

| Twist-Boat | [Calculated Value] | [Calculated Value] |

Note: This table presents a template for displaying the calculated relative energies of the different conformers.

Data Presentation: Key Geometric Parameters

| Parameter | Chair (Equatorial) | Chair (Axial) |

| C-C (ring avg.) | [Calculated Value] Å | [Calculated Value] Å |

| C-F1 Bond Length | [Calculated Value] Å | [Calculated Value] Å |

| C-F2 Bond Length | [Calculated Value] Å | [Calculated Value] Å |

| C-C(O)O Bond Length | [Calculated Value] Å | [Calculated Value] Å |

| C-C-C (ring avg.) | [Calculated Value] ° | [Calculated Value] ° |

| F-C-F Bond Angle | [Calculated Value] ° | [Calculated Value] ° |

Note: This table illustrates how key bond lengths and angles for the most stable conformers would be summarized.

Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structure validation.

Vibrational Spectroscopy (IR and Raman)

The frequency calculations from DFT provide the harmonic vibrational frequencies. These theoretical frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311+G(d,p)). The calculated IR intensities and Raman activities can be used to generate theoretical spectra.

Data Presentation: Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C=O stretch | [Calculated Value] | [Calculated Value] | [Experimental Value] | Ester carbonyl |

| C-F stretch | [Calculated Value] | [Calculated Value] | [Experimental Value] | Fluorocarbon |

| C-H stretch | [Calculated Value] | [Calculated Value] | [Experimental Value] | Cyclohexane ring |

Note: This table provides a template for comparing calculated and experimental vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used for this purpose. Chemical shifts are calculated relative to a reference compound, typically tetramethylsilane (TMS).

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[4]

FMO analysis provides insights into the molecule's reactivity and its potential role in chemical transformations.[2]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack.

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as around the oxygen atoms of the carbonyl group, and are susceptible to electrophilic attack.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, such as around acidic hydrogen atoms, and are susceptible to nucleophilic attack.

The MEP map is a valuable tool for predicting intermolecular interactions and reactive sites.[4]

Visualizations

Caption: A typical workflow for the theoretical study of a molecule.

Caption: Logical relationships between computational outputs.

Conclusion

This guide outlines a comprehensive theoretical approach for characterizing this compound. By employing these computational techniques, researchers can gain valuable insights into its conformational preferences, structural parameters, spectroscopic signatures, and electronic properties. This information is essential for understanding its chemical behavior and can guide further experimental work, including its potential applications in drug development and materials science.

References

- 1. Synthesis and conformational analysis of d-2'-deoxy-2',2'-difluoro-4'-dihydro-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]

- 5. researchgate.net [researchgate.net]

Conformational Analysis of 2,2-Difluorocyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into cyclic systems provides a powerful tool for modulating the physicochemical and pharmacological properties of organic molecules. The 2,2-difluorocyclohexane moiety, a gem-difluorinated system, presents a unique conformational landscape governed by a complex interplay of steric and stereoelectronic effects. This technical guide provides an in-depth analysis of the conformational preferences of the 2,2-difluorocyclohexane ring system, drawing upon established principles and spectroscopic data from analogous fluorinated cyclohexanes. Detailed experimental protocols for the synthesis and spectroscopic analysis of this system are presented, alongside computational insights, to offer a comprehensive resource for researchers in medicinal chemistry and materials science.

Introduction

The conformational analysis of cyclohexane and its derivatives is a cornerstone of stereochemistry. The substitution of hydrogen with fluorine, the most electronegative element, introduces profound changes in the conformational behavior of the cyclohexane ring. While extensive research has focused on mono- and vicinally difluorinated cyclohexanes, the gem-difluoro substitution at the 2-position has been less explored. Understanding the conformational equilibrium of 2,2-difluorocyclohexane is crucial for the rational design of molecules with specific three-dimensional structures and tailored properties. This guide will delve into the synthesis, conformational preferences, and spectroscopic characterization of this important structural motif.

Synthesis of 2,2-Difluorocyclohexane

The most common route to 2,2-difluorocyclohexane involves the gem-difluorination of cyclohexanone, followed by the reduction of the resulting 2,2-difluorocyclohexanone.

Experimental Protocol: Synthesis of 2,2-Difluorocyclohexanone

A practical method for the synthesis of gem-difluorides from ketones involves the use of trifluoroacetic anhydride and a fluoride source.[1][2]

Materials:

-

Cyclohexanone

-

Trifluoroacetic anhydride

-

Hydrogen fluoride-pyridine complex or triethylamine trishydrofluoride

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of cyclohexanone (1.0 eq) in dichloromethane at 0 °C, add trifluoroacetic anhydride (2.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Cool the reaction mixture back to 0 °C and slowly add hydrogen fluoride-pyridine (3.0 eq).

-

Stir the mixture at room temperature for 24 hours.

-

Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,2-difluorocyclohexanone.

Experimental Protocol: Wolff-Kishner Reduction of 2,2-Difluorocyclohexanone

The Wolff-Kishner reduction is a reliable method for converting a carbonyl group to a methylene group under basic conditions, which is suitable for the acid-sensitive difluorinated compound.[3][4][5]

Materials:

-

2,2-Difluorocyclohexanone

-

Hydrazine hydrate (80%)

-

Potassium hydroxide

-

Diethylene glycol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 2,2-difluorocyclohexanone (1.0 eq), hydrazine hydrate (4.0 eq), and diethylene glycol.

-

Heat the mixture to 120 °C for 1 hour.

-

Add potassium hydroxide pellets (4.0 eq) portion-wise to the reaction mixture.

-

Increase the temperature to 200-210 °C and allow for distillation of water and excess hydrazine.

-

Maintain the reaction at reflux for an additional 4 hours.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with pentane (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Carefully remove the solvent by distillation at atmospheric pressure to obtain 2,2-difluorocyclohexane.

Conformational Analysis

The conformational equilibrium of 2,2-difluorocyclohexane is dominated by the chair conformations. Due to the geminal substitution at the 2-position, the two chair conformers are enantiomeric and therefore of equal energy. This results in a racemic mixture at equilibrium.

The introduction of two fluorine atoms at the C2 position significantly influences the electronic environment of the cyclohexane ring. The strong inductive effect of the fluorine atoms will polarize the C-F bonds, leading to a dipole moment for the molecule. The primary steric interactions to consider are the gauche interactions between the fluorine atoms and the adjacent equatorial and axial protons at C1 and C3.

Spectroscopic Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, is the most powerful technique for the conformational analysis of fluorinated cyclohexanes.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Dissolve approximately 10-20 mg of 2,2-difluorocyclohexane in 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts.

-

For variable temperature studies, use a solvent with a suitable temperature range (e.g., toluene-d₈ for low temperatures).

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Proton decoupling is often employed to simplify the spectra. The wide chemical shift range of ¹⁹F NMR should be considered when setting the spectral width.[6][7][8]

-

2D NMR: For complete assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C). H-F coupling information can be obtained from ¹H or ¹⁹F spectra without decoupling.

Predicted NMR Data

Based on data from analogous compounds such as 1,1-difluorocyclohexane derivatives and 2,2-difluoronorbornane, the following NMR data can be predicted for 2,2-difluorocyclohexane.[1] The geminal difluoro group will have a significant effect on the chemical shifts of the neighboring protons, particularly at the C1 and C3 positions.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2,2-Difluorocyclohexane

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1ax | ~ 2.0 - 2.2 | ddd | ²J(H-1ax, H-1eq) ≈ 13-14, ³J(H-1ax, H-6ax) ≈ 10-12, ³J(H-1ax, H-6eq) ≈ 3-4 |

| H-1eq | ~ 1.6 - 1.8 | ddd | ²J(H-1eq, H-1ax) ≈ 13-14, ³J(H-1eq, H-6ax) ≈ 3-4, ³J(H-1eq, H-6eq) ≈ 3-4 |

| H-3ax | ~ 2.1 - 2.3 | ddd | ²J(H-3ax, H-3eq) ≈ 13-14, ³J(H-3ax, H-4ax) ≈ 10-12, ³J(H-3ax, H-4eq) ≈ 3-4 |

| H-3eq | ~ 1.7 - 1.9 | ddd | ²J(H-3eq, H-3ax) ≈ 13-14, ³J(H-3eq, H-4ax) ≈ 3-4, ³J(H-3eq, H-4eq) ≈ 3-4 |

| H-4, H-5, H-6 | ~ 1.4 - 1.7 | m |

Table 2: Predicted ¹⁹F NMR Chemical Shift for 2,2-Difluorocyclohexane

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2 | ~ -90 to -110 | m | ²J(F,F) is not applicable. Large ³J(H,F) and ⁴J(H,F) couplings are expected. |

Note: Chemical shifts are referenced to TMS for ¹H and CFCl₃ for ¹⁹F. The exact values will be solvent-dependent.

Computational Analysis

Computational chemistry provides a powerful complementary tool for studying the conformational preferences of 2,2-difluorocyclohexane.

Computational Methodology

Methods:

-

Geometry Optimization and Energy Calculations: High-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)) with extended basis sets (e.g., aug-cc-pVTZ) are recommended for accurate energy calculations. Density functional theory (DFT) with functionals like B3LYP or M06-2X can also provide reliable results.

-

Solvation Models: To simulate solution-phase behavior, implicit solvation models such as the Polarizable Continuum Model (PCM) can be employed.

These calculations can provide valuable data on the relative energies of different conformers, bond lengths, bond angles, and dihedral angles, which can be correlated with experimental NMR data.

Conclusion

The conformational analysis of 2,2-difluorocyclohexane reveals a system where the two chair conformers are of equal energy. The introduction of the gem-difluoro group significantly influences the electronic and steric environment of the cyclohexane ring, which can be probed in detail using ¹H and ¹⁹F NMR spectroscopy. This technical guide provides a framework for the synthesis, characterization, and computational analysis of this important fluorinated building block, offering a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The presented protocols and predicted data serve as a starting point for further experimental and theoretical investigations into the nuanced conformational behavior of 2,2-difluorocyclohexane and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Ethyl 2,2-Difluorocyclohexanecarboxylate: A Technical Guide to its Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ethyl 2,2-Difluorocyclohexanecarboxylate is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of the gem-difluoro group on the cyclohexane ring can significantly alter the parent molecule's physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, drawing upon available data for analogous structures and general principles of organic chemistry. Due to the limited specific experimental data for this exact compound in publicly available literature, some information is presented as informed predictions based on related compounds.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 186665-89-4 | [1][2] |

| Molecular Formula | C₉H₁₄F₂O₂ | [1][2] |

| Molecular Weight | 192.21 g/mol | [1][2] |

| Appearance | Clear Liquid | [1] |

| Purity | Typically >95% | [1] |

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application. While specific quantitative stability data is scarce, the following sections outline its expected stability based on the behavior of similar fluorinated compounds.

Thermal Stability

The presence of two fluorine atoms on the same carbon (a gem-difluoro moiety) is generally considered to be a stabilizing feature in organic molecules.[3] This is attributed to the high bond energy of the C-F bond. Studies on fluorinated polymers have shown that fluorination enhances thermal stability.[4] While direct thermogravimetric analysis (TGA) data for this compound is not available, it is anticipated to exhibit moderate to good thermal stability, likely decomposing at temperatures above 200 °C.

Table 1: Predicted Thermal Stability

| Condition | Expected Stability | Notes |

| Ambient Temperature | High | Stable for extended periods under normal storage conditions. |

| Elevated Temperature (>200°C) | Moderate to Low | Decomposition may occur, potentially through elimination of HF or other fragmentation pathways. |

pH Stability and Hydrolysis

The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is expected to be influenced by the presence of the electron-withdrawing fluorine atoms.

Under acidic conditions , the hydrolysis will proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The electron-withdrawing effect of the fluorine atoms may slightly decrease the rate of this reaction compared to its non-fluorinated analog by destabilizing the resulting carbocation-like transition state.

Under basic conditions , the ester will undergo saponification. The electron-withdrawing fluorine atoms are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide ions. Therefore, hydrolysis is likely to be faster under basic conditions compared to the non-fluorinated counterpart.

Table 2: Predicted pH Stability

| pH Range | Expected Stability | Predominant Reaction |

| 1-3 (Strongly Acidic) | Low | Acid-catalyzed hydrolysis to 2,2-difluorocyclohexanecarboxylic acid and ethanol. |

| 4-6 (Weakly Acidic) | Moderate | Slow hydrolysis. |

| 7 (Neutral) | High | Stable for considerable periods. |

| 8-10 (Weakly Basic) | Moderate | Base-catalyzed hydrolysis (saponification) begins to occur at an appreciable rate. |

| 11-14 (Strongly Basic) | Low | Rapid saponification to the corresponding carboxylate salt. |

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the ester functional group and the gem-difluoro moiety on the cyclohexane ring.

Nucleophilic Acyl Substitution

The ester carbonyl is the primary site for nucleophilic attack. As mentioned in the context of basic hydrolysis, the gem-difluoro group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to non-fluorinated analogs. Reactions with strong nucleophiles like Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols. Amidation and transesterification reactions are also feasible under appropriate conditions.

Reduction

The ester group can be readily reduced to the corresponding primary alcohol, 2,2-difluorocyclohexyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation.[5] The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.

Table 3: Predicted Reactivity with Common Reagents

| Reagent | Functional Group Targeted | Expected Product(s) | Notes |